Desloratadine

Description

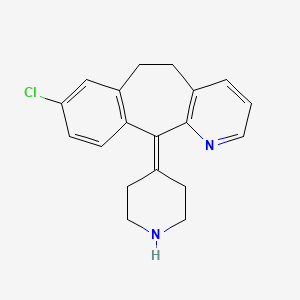

This compound is a second generation, tricyclic antihistamine that which has a selective and peripheral H1-antagonist action. It is the active descarboethoxy metabolite of loratidine (a second generation histamine). Desloratidine has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system.

This compound is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.

This compound has been reported in Bos taurus with data available.

This compound is a long-acting piperidine derivate with selective H1 antihistaminergic and non-sedating properties. This compound diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching and spasmodic contractions of gastrointestinal smooth muscle. This compound is used to provide symptomatic relieve of allergic symptoms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 5 approved and 9 investigational indications.

major metabolite of loratadine

See also: this compound; pseudoephedrine sulfate (component of).

Propriétés

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044196 | |

| Record name | Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |

| Record name | SID50086379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-71-8 | |

| Record name | Desloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desloratadine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desloratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Desloratadine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desloratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desloratadine's Multifaceted Engagement with Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a second-generation antihistamine, is widely recognized for its potent and selective antagonism of the histamine H1-receptor.[1] However, its therapeutic efficacy in allergic and inflammatory conditions extends beyond simple histamine blockade. A growing body of evidence reveals that this compound actively modulates multiple inflammatory pathways, positioning it as a molecule of significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on key signaling pathways, cellular targets, and mediator release. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling cascades and experimental workflows are included to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction: Beyond H1-Receptor Antagonism

While the primary mechanism of action of this compound involves blocking the effects of histamine at H1-receptors, its clinical benefits in conditions like allergic rhinitis and chronic idiopathic urticaria are also attributed to its broader anti-inflammatory activities.[2][3] Unlike first-generation antihistamines, this compound has minimal sedative effects due to its limited ability to cross the blood-brain barrier.[4] Its anti-inflammatory actions are multifaceted, involving the inhibition of pro-inflammatory cytokine and chemokine release, modulation of immune cell activity, and interference with key intracellular signaling cascades.[1][5] This guide delves into the molecular underpinnings of these effects.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are rooted in its ability to interfere with critical signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of NF-κB activity.[6] This inhibition is consistent with its function as an inverse agonist at the histamine H1 receptor.[6][7] The human histamine H1 receptor exhibits constitutive activity, leading to basal activation of NF-κB.[6] this compound stabilizes the inactive conformation of the H1 receptor, thereby reducing this basal NF-κB activity.[6] Furthermore, it effectively blocks histamine-stimulated NF-κB activation.[6] In comparative studies, this compound was more potent in reducing basal NF-κB activity than cetirizine, fexofenadine, loratadine, and pyrilamine.[7][8] This inhibitory effect on NF-κB is crucial as it leads to the downregulation of numerous pro-inflammatory genes. More recent research also suggests that this compound can mitigate the TLR4/MyD88/NF-κB inflammatory pathway.[9]

Modulation of STAT and c-Myc Activities

Signal Transducer and Activator of Transcription (STAT) proteins are another family of transcription factors involved in inflammation and immunity. This compound has been shown to potently reduce the activities of constitutively active STAT3, STAT5a, and STAT5b in cutaneous T-cell lymphoma cell lines.[10] This inhibition was also observed for the proto-oncoprotein c-Myc.[10] The reduction in the activity of these transcription factors was followed by apoptosis and cell death in the cancer cell lines, suggesting a potential role for this compound in anti-cancer therapies.[10]

Impact on the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a role in inflammation. This compound citrate disodium has been demonstrated to inhibit the phosphorylation of ERK1/2 in a guinea pig model of allergic rhinitis and in histamine-activated human nasal epithelial cells.[11] This inhibition contributes to its anti-allergic and anti-inflammatory properties by suppressing the production of chemokines such as MCP-1, RANTES, and IL-8.[11]

Effects on Key Inflammatory Cells

This compound's anti-inflammatory actions are also mediated through its direct effects on various immune cells involved in the allergic cascade.

Mast Cell Stabilization

Mast cells are central players in allergic reactions, releasing a plethora of inflammatory mediators upon activation.[4] this compound has been shown to possess mast cell-stabilizing properties, inhibiting their degranulation in a concentration-dependent manner in response to stimuli like compound 48/80.[12][13] This stabilization prevents the release of pre-stored mediators such as histamine and tryptase.[14]

Eosinophil Function and Survival

Eosinophils are key effector cells in late-phase allergic reactions and chronic allergic inflammation. This compound has been demonstrated to reduce the number of circulating eosinophils and lessen the increase in systemic eosinophilia following nasal allergen provocation in patients with allergic rhinitis and asthma.[15][16] It also inhibits the release of eosinophil cationic protein (ECP) from nasal polyp tissue.[17] Furthermore, this compound can inhibit the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) from epithelial cells, a cytokine that promotes eosinophil survival.[18] This leads to a reduction in eosinophil survival.[18]

Inhibition of Inflammatory Mediator Release

A significant component of this compound's anti-inflammatory profile is its ability to inhibit the release and generation of a wide array of inflammatory mediators from various cell types.

Cytokines and Chemokines

In vitro studies have consistently shown that this compound can inhibit the release of numerous pro-inflammatory cytokines and chemokines, including:

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13): this compound is particularly potent in preventing the secretion of these Th2 cytokines from human basophils, being six to seven times more effective at inhibiting their release than histamine and leukotriene C4.[19] It also significantly inhibits IL-4 mRNA accumulation.[19]

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): this compound has been shown to inhibit the release of these pro-inflammatory cytokines.[2]

-

RANTES (CCL5): This chemokine, a potent eosinophil chemoattractant, is inhibited by this compound.[2]

Lipid Mediators

-

Leukotriene C4 (LTC4): this compound inhibits the release of LTC4 from human basophils and nasal polyp tissue.[17][19]

-

Prostaglandin D2 (PGD2): The generation of this inflammatory mediator is also inhibited by this compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators and cellular responses.

Table 1: Inhibition of Mediator Release from Human Basophils

| Mediator | Stimulus | IC50 (µM) | % Inhibition | Reference |

| IL-4 | anti-IgE | ~0.1 | >50% at 1 µM | [19] |

| IL-13 | anti-IgE | ~0.1 | >50% at 1 µM | [19] |

| Histamine | anti-IgE | ~0.7 | ~50% at 1 µM | [19] |

| LTC4 | anti-IgE | ~0.6 | ~40% at 1 µM | [19] |

| IL-4 mRNA | anti-IgE | - | up to 80% | [19] |

Table 2: Inhibition of Mediator Release from Nasal Polyp Tissue

| Mediator | Stimulus | This compound (µM) | Mean % Inhibition | Reference |

| LTC4 | Calcium Ionophore | 1 | 29% | [17] |

| 10 | 50% | [17] | ||

| 50 | 63% | [17] | ||

| LTC4 | anti-IgE | 1 | 27% | [17] |

| 10 | 35% | [17] | ||

| 50 | 39% | [17] | ||

| Tryptase | Calcium Ionophore | 10 | 60% | [17] |

| 50 | 69% | [17] | ||

| Tryptase | anti-IgE | 1 | 33% | [17] |

| 10 | 47% | [17] | ||

| 50 | 66% | [17] | ||

| ECP | - | 10 | 45% | [17] |

| 50 | 48% | [17] |

Table 3: Effect on Eosinophil Survival and GM-CSF Secretion

| Parameter | Cell Type | This compound (M) | % Inhibition of Survival | Reference |

| Eosinophil Survival (induced by HECM from NM) | Human Eosinophils | 10⁻⁵ | 19.9% | [18] |

| 10⁻⁶ | 28.7% | [18] | ||

| Eosinophil Survival (induced by HECM from NP) | Human Eosinophils | 10⁻⁵ | 6.2% | [18] |

| GM-CSF Secretion | Nasal Mucosa Epithelial Cells | 10⁻⁵ | Significant | [18] |

| 10⁻⁶ | Significant | [18] | ||

| GM-CSF Secretion | Nasal Polyp Epithelial Cells | 10⁻⁵ | Significant | [18] |

| 10⁻⁶ | Significant | [18] |

HECM: Human Epithelial Cell-conditioned Medium; NM: Nasal Mucosa; NP: Nasal Polyp

Experimental Protocols

NF-κB Luciferase Reporter Assay

-

Cell Line: COS-7 cells.[6]

-

Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a plasmid expressing the human histamine H1 receptor.[6]

-

Treatment: Transfected cells are pre-incubated with varying concentrations of this compound or other antihistamines for a specified time (e.g., 1 hour) before stimulation with histamine.[6]

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.[6]

-

Data Analysis: Results are expressed as a percentage of the maximal response to histamine or as a fold-change over basal activity.

Basophil Mediator Release Assay

-

Cell Source: Human basophils are enriched from peripheral blood of healthy donors.[19]

-

Pre-incubation: Basophil-enriched suspensions are pre-incubated with various concentrations of this compound for a short period (e.g., 15 minutes).[19]

-

Stimulation: Cells are then stimulated with agents such as anti-IgE antibody, calcium ionophore A23187, IL-3, or phorbol myristate acetate (PMA) for a defined time (e.g., 4 hours for histamine, LTC4, and IL-4; 20 hours for IL-13).[19]

-

Mediator Measurement: Supernatants are collected, and the concentrations of histamine (fluorimetry), LTC4 (RIA), IL-4 (ELISA), and IL-13 (ELISA) are measured.[19]

-

mRNA Analysis: For IL-4 mRNA expression, cell pellets are collected, and RNA is extracted for analysis by reverse transcription-polymerase chain reaction (RT-PCR).[19]

Mast Cell Degranulation Assay

-

Cell Source: Rat peritoneal mast cells are obtained by peritoneal lavage.[12]

-

Activation and Staining: Mast cells are activated with a low concentration of compound 48/80 in a medium containing a vital fluorescent dye (e.g., Sulforhodamine-B), which is taken up by activated mast cells.[12]

-

Treatment: this compound is added at various concentrations before or after the activation with compound 48/80.[12]

-

Imaging and Analysis: Fluorescent images of the mast cells are captured digitally, and the total fluorescent area is analyzed to quantify the extent of degranulation. A loss of fluorescence upon re-exposure to the stimulus indicates further degranulation.[12]

Conclusion

The anti-inflammatory actions of this compound are extensive and clinically relevant, extending well beyond its primary role as a histamine H1-receptor antagonist. By inhibiting key inflammatory pathways such as NF-κB and STAT, stabilizing mast cells, modulating eosinophil function, and suppressing the release of a broad spectrum of inflammatory mediators, this compound demonstrates a comprehensive immunomodulatory profile. This in-depth understanding of its molecular mechanisms provides a strong rationale for its use in the management of allergic and inflammatory disorders and opens avenues for exploring its therapeutic potential in other inflammatory conditions. Further research into these non-H1-receptor-mediated effects will continue to refine our understanding of this versatile therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The safety and efficacy of this compound for the management of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Citrate Disodium? [synapse.patsnap.com]

- 5. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine this compound: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. This compound mitigates hepatocellular carcinoma in rats: Possible contribution of TLR4/MYD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antihistamines clemastine and this compound inhibit STAT3 and c-Myc activities and induce apoptosis in cutaneous T-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 15. scispace.com [scispace.com]

- 16. This compound reduces systemic allergic inflammation following nasal provocation in allergic rhinitis and asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of nasal polyp mast cell and eosinophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound on epithelial cell granulocyte-macrophage colony-stimulating factor secretion and eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of cytokine generation and mediator release by human basophils treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Desloratadine: A Technical Guide for Formulation Development

Abstract: Desloratadine, a potent, long-acting, and non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2] Its efficacy and safety profile make it a cornerstone in the treatment of allergic conditions. However, successful formulation of this compound into a stable, bioavailable, and manufacturable drug product is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of this compound's core characteristics, including solubility, pKa, polymorphism, and stability. It details the experimental protocols for their determination and discusses the implications of these properties on formulation strategies, offering a vital resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] Its fundamental properties, critical for dosage form design, are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine | [4] |

| Molecular Formula | C₁₉H₁₉ClN₂ | [2] |

| Molecular Weight | 310.8 g/mol | [2] |

| Appearance | White to off-white powder | [3][4] |

| CAS Number | 100643-71-8 |[4] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Slightly soluble (0.1 mg/mL) | [6] |

| 0.1N HCl | Soluble (39.7 - 40 mg/mL) | [6][7] |

| 0.1N NaOH | Slightly soluble (0.08 mg/mL) | [6] |

| Phosphate Buffer (pH 7.4) | 1.5 mg/mL | [7] |

| Methanol | Very Soluble (>400 mg/mL) | [6] |

| Ethanol | Very Soluble (>100 mg/mL) | [6] |

| Propylene Glycol | Very Soluble (>100 mg/mL) | [3][4][6] |

| Acetone | Soluble (20 mg/mL) | [6] |

| DMSO | ~10 mg/mL | [8] |

| Dimethylformamide (DMF) | ~30 mg/mL |[8] |

Table 3: Ionization and Partitioning Properties of this compound

| Property | Value(s) | Reference |

|---|---|---|

| pKa | pKa₁: 4.4, 4.41pKa₂: 9.97, 10.0 | [7][9][10] |

| LogP | 4.5 |[2] |

Table 4: Thermal and Crystalline Properties of this compound

| Property | Value(s) | Reference |

|---|---|---|

| Melting Point | 151-152°C, 157°C, 159°C | [5][11][12] |

| Polymorphism | At least three polymorphic forms (I, II, and III) have been identified. |[5][11] |

Detailed Analysis of Key Properties for Formulation

Solubility and pH-Dependence

This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, suggesting high solubility and high permeability.[7] However, its aqueous solubility is slight and highly pH-dependent.[6][13] As a diprotic base with pKa values around 4.4 and 10.0, this compound's solubility significantly increases in acidic environments due to the protonation of its piperidine and pyridine nitrogen atoms.[7][9][13] Its solubility in 0.1N HCl is approximately 400 times greater than in pure water.[6] This characteristic is crucial for oral dosage forms, as the acidic environment of the stomach facilitates dissolution and subsequent absorption. Conversely, its solubility is limited in neutral or alkaline conditions.[6] The intrinsic solubility of this compound is noted to be about 40 times higher than that of its parent compound, loratadine.[13]

Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical attribute of this compound. At least three polymorphs (Forms I, II, and III) have been documented.[5][11] These forms can have different physical properties, including melting point, dissolution rate, and mechanical strength, which can impact manufacturing and bioavailability.[11]

-

Form I is a common polymorph but has been reported to exhibit poor mechanical properties, leading to issues like capping during tablet compression.[12][14]

-

Form II is described as a metastable, transitional polymorph.[5]

-

Polymorphic Transitions: this compound polymorphs are prone to transitions induced by external factors like temperature.[5] Heating Form I can lead to its conversion into other forms or mixtures of forms.[12][14][15] For example, heating has been shown to change Form I to a mixture of I and III at 110°C, and to Form II at its melting point of 159°C.[12][14] This thermal behavior necessitates strict control over manufacturing processes, such as drying and milling, to prevent unintended polymorphic conversions that could alter the final product's performance.

Stability Profile

This compound is generally stable, but it is susceptible to degradation under specific stress conditions.

-

Heat and Moisture: The primary degradation pathways are influenced by heat and moisture.[16][17] Stability studies conducted at accelerated conditions (40°C / 75% RH) show an increase in degradation products.[3][17]

-

Excipient Incompatibility: A significant formulation challenge is the degradation of this compound in the presence of certain excipients, most notably lactose, to form N-formylthis compound.[3] This necessitates careful selection of fillers and binders to ensure the stability of the final dosage form.

-

Photostability: The drug substance has been demonstrated to be not sensitive to light.[18]

Mechanism of Action and Associated Signaling Pathways

This compound functions primarily as a selective peripheral histamine H1 receptor antagonist.[19][20] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[2][3] Beyond simple receptor blockade, this compound acts as an inverse agonist, meaning it can inhibit the basal activity of the H1 receptor even in the absence of histamine.[21] This inverse agonism contributes to its anti-inflammatory effects.

Studies have shown that this compound can inhibit the release of pro-inflammatory chemokines (e.g., MCP-1, RANTES, IL-8).[22] This action is mediated, at least in part, by the inhibition of the ERK1/2 and NF-κB signaling pathways, which are downstream of H1 receptor activation.[21][22]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of this compound's properties is essential. The following sections outline standard experimental protocols.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[23][24]

-

Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and other solvents of interest.[25]

-

Addition of API: Add an excess amount of this compound solid to a predetermined volume of the solvent in a sealed flask or vial. The excess solid ensures that a saturated solution is formed.[23]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biorelevance) using an orbital shaker for a sufficient period to reach equilibrium.[25] Equilibrium is confirmed when the concentration of sequential measurements does not deviate significantly (e.g., <10%).[25] This may take from 24 to 72 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sorption of the drug onto the filter material, especially for poorly soluble compounds.[23][24]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid phase (e.g., by PXRD or DSC) to confirm that no polymorphic or chemical transformation has occurred during the experiment.[25]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable drugs.[26][27]

-

Instrument Calibration: Calibrate a potentiometer using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[26]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[26] Maintain a constant ionic strength using an inert salt like KCl.[26]

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[26]

-

Data Collection: Record the pH value after each incremental addition of the titrant, ensuring the reading is stable.[26]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points on the titration curve.[26][28] Perform multiple titrations to ensure reproducibility.[26]

Characterization of Polymorphic Forms

A combination of analytical techniques is used to identify and characterize polymorphs.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern based on its crystal lattice structure. The analysis involves scanning a powdered sample with X-rays over a range of angles (2θ) and recording the diffraction pattern.[29]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion for a specific polymorph and to detect polymorphic transitions, which appear as endothermic or exothermic events on the thermogram.[11]

-

Spectroscopic Methods (FTIR, Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about molecular vibrations.[30][31] Since intermolecular interactions (like hydrogen bonding) differ between polymorphs, these techniques can often distinguish between different crystalline forms based on shifts in vibrational bands.[30]

Conclusion

The physicochemical properties of this compound—its pH-dependent solubility, potential for polymorphism, and specific stability challenges—are paramount considerations in the development of pharmaceutical formulations. Its high solubility in acidic media is advantageous for oral delivery, while its tendency to form multiple polymorphs requires stringent control over manufacturing to ensure product consistency. Furthermore, potential incompatibilities with common excipients like lactose must be addressed through careful formulation design. By leveraging a detailed understanding of these characteristics and employing robust analytical protocols, formulation scientists can successfully develop stable, safe, and effective this compound drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. This compound | 100643-71-8 [chemicalbook.com]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical evaluation of the this compound at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20040242619A1 - Processes for preparation of polymorphic forms of this compound - Google Patents [patents.google.com]

- 12. Evaluation of Thermal-Induced Polymorphic Transformation on this compound and this compound-Benzoic Acid Salt [ps.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. academic.oup.com [academic.oup.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

- 20. What is the mechanism of this compound Citrate Disodium? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. who.int [who.int]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 30. coherent.com [coherent.com]

- 31. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Crystallization of Desloratadine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization methods for Desloratadine, a potent, long-acting, non-sedating second-generation histamine H1 receptor antagonist. The information presented herein is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Synthesis of this compound

The primary and most commercially viable route for the synthesis of this compound involves the hydrolysis of its parent compound, Loratadine. This process removes the ethoxycarbonyl group from the piperidine ring. Additionally, alternative synthetic pathways have been explored, starting from intermediates in the Loratadine synthesis.

Synthesis via Hydrolysis of Loratadine

The hydrolysis of Loratadine is typically achieved under basic conditions using an inorganic base in an alcoholic solvent. This method is efficient and results in high yields of this compound.

Experimental Protocol: Basic Hydrolysis of Loratadine [1][2][3][4][5][6]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve Loratadine in an appropriate alcohol solvent (e.g., methanol, ethanol, or a mixture with water).

-

Addition of Base: Add a solution of an inorganic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux temperature (typically between 70°C and 100°C) and maintain for a period ranging from a few hours to several hours, with reaction completion often monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add water. The product can be extracted using an organic solvent like ethyl acetate or dichloromethane.[4][5] The organic layers are then combined, washed, dried, and the solvent is evaporated under reduced pressure.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.

Logical Relationship of this compound Synthesis from Loratadine

References

- 1. functmaterials.org.ua [functmaterials.org.ua]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP1542986B1 - Process for the production of this compound - Google Patents [patents.google.com]

- 4. CN113004245B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104610225A - Preparation method of this compound - Google Patents [patents.google.com]

In Vitro H1 Receptor Binding Affinity of Desloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro H1 receptor binding affinity of desloratadine, a potent and selective second-generation antihistamine. The document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is the major active metabolite of loratadine and is characterized by its high affinity and selectivity for the histamine H1 receptor.[1][2] Its pharmacologic profile demonstrates significant potency as an H1 receptor antagonist, contributing to its efficacy in the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1][3] Notably, this compound also exhibits inverse agonist properties, meaning it can inhibit the basal, constitutive activity of the H1 receptor in the absence of histamine.[1][2][4] This technical guide delves into the specifics of its in vitro binding characteristics.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for the histamine H1 receptor has been determined in numerous studies, yielding consistently low nanomolar to sub-nanomolar values for the inhibition constant (Ki) and dissociation constant (Kd). These values underscore the high potency of this compound. A summary of reported binding affinities from various studies is presented below.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 0.4 nM | Cloned human H1 receptors | Not Specified | [5] |

| Ki | 0.87 nM | Human H1 receptors cloned in Chinese hamster ovary (CHO) cells | Not Specified | [6] |

| Ki | 0.9 ± 0.1 nM | Recombinant human H1 receptor in CHO cells | [3H]this compound | [7] |

| pKi | 9.1 ± 0.1 | Human H1 receptor expressed in HEK293T cells | [3H]Mepyramine | [8] |

| Kd | 1.1 ± 0.2 nM | Recombinant human H1 receptor in CHO cells | [3H]this compound | [7] |

Experimental Protocols

The determination of this compound's H1 receptor binding affinity typically involves competitive radioligand binding assays. Below is a detailed, representative protocol synthesized from common methodologies.

Materials and Reagents

-

Receptor Source: Membranes from cultured cells stably or transiently expressing the recombinant human histamine H1 receptor (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293T cells).[7][8]

-

Radioligand: A tritiated H1 receptor antagonist, such as [3H]mepyramine, [3H]pyrilamine, or [3H]this compound.[7][9][10] The choice of radioligand can influence the specific binding parameters obtained.

-

Test Compound: this compound of high purity.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., mianserin or unlabeled this compound) to determine non-specific binding.[7][11]

-

Assay Buffer: Typically a buffered saline solution at physiological pH, such as 50 mM Na2HPO4/KH2PO4, pH 7.4.[12]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration.

-

Filters: Glass fiber filters (e.g., GF/C) that trap the cell membranes with the bound radioligand.

-

Scintillation Cocktail and Counter: To quantify the radioactivity on the filters.

Assay Procedure

-

Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA protein assay).[11]

-

Assay Incubation: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or other competing ligands). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist) are also included.

-

Incubation Conditions: The incubation is carried out for a sufficient time to reach equilibrium, for example, for 4 hours at 25°C or 37°C with gentle agitation.[11][12]

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

This compound acts as an inverse agonist at the H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor.[2][4][13] This inverse agonism leads to the inhibition of downstream signaling pathways, such as the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes.[1][2]

Caption: H1 Receptor Signaling Pathway and the Effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the H1 receptor binding affinity of this compound.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound exhibits a high in vitro binding affinity for the histamine H1 receptor, with Ki values consistently in the low to sub-nanomolar range. Its mechanism of action as an inverse agonist, leading to the inhibition of both histamine-induced and basal H1 receptor activity, contributes to its potent anti-allergic and anti-inflammatory effects. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its binding characteristics, which are crucial for drug development and pharmacological research.

References

- 1. This compound inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacologic profile of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of this compound, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from this compound to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of this compound, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Pharmacokinetics and Metabolism of Desloratadine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine is a potent, long-acting, second-generation antihistamine that is the major active metabolite of loratadine. It functions as a selective peripheral histamine H1-receptor antagonist and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic idiopathic urticaria. A key advantage of this compound is its minimal penetration of the blood-brain barrier, which results in a non-sedating profile.

Understanding the pharmacokinetics (PK) and metabolism of a drug candidate in preclinical animal models is a cornerstone of drug development. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, helping to predict its behavior in humans, establish a safe dose range for clinical trials, and understand potential species-specific toxicities. This technical guide provides an in-depth summary and analysis of the available data on the pharmacokinetics and metabolism of this compound in key animal models.

Pharmacokinetics of this compound in Animal Models

This compound has been extensively studied in various animal species, including rats, monkeys, mice, and dogs. Its pharmacokinetic profile is characterized by good oral absorption, extensive distribution, and significant metabolism, with notable differences across species.

Absorption

Following oral administration, this compound is well absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 2 to 3 hours in mice and monkeys.[1] In rats, Tmax has been observed at approximately 0.67 hours after a 25 mg/kg oral dose.[2]

Oral bioavailability shows significant variability between species and even within species. In rats, a notable gender difference has been reported, with bioavailability being approximately 50% in males and 95% in females.[3] In monkeys of both sexes, the absolute bioavailability is around 50%.[1]

Distribution

This compound exhibits a large apparent volume of distribution, indicating extensive uptake into tissues.[4] In rats, this compound is widely distributed, with the highest concentrations found in the pituitary gland, adrenal gland, lung, liver, spleen, thyroid, and mesenteric lymph nodes.[5]

Plasma protein binding of this compound is high but varies across species. Reported values are approximately 90.5% in rats, 94.4% in mice, and 85.8% in monkeys.[5][6]

Metabolism

This compound undergoes extensive metabolism in all animal species tested.[5] The primary metabolic pathways are hydroxylation and N-glucuronidation. The major human metabolite, 3-hydroxythis compound, which is also pharmacologically active, is formed to a lesser degree in common animal models compared to humans.[5]

Significant species-specific differences in metabolism are observed:

-

In rats and mice , hydroxylation occurs primarily at the 5- and 6-positions of the molecule.[5]

-

In monkeys , N-oxidation is a notable metabolic pathway.[5]

-

The formation of 3-hydroxythis compound is a more prominent pathway in humans than in these animal models.[5]

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. In animal models, the primary route of excretion for this compound-related radioactivity is via the feces, with a significant contribution from biliary excretion.[5] Approximately 20-40% of the dose is excreted in the urine.[5]

The elimination half-life (t½) also varies by species, ranging from 2-5 hours in mice and rats to 8-11.3 hours in monkeys.[5] A study in rats receiving a 25 mg/kg oral dose reported a half-life of 6.24 hours.[2]

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. It is important to note that these values are compiled from different studies, and direct cross-study comparisons should be made with caution due to variations in doses, formulations, and analytical methods.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) |

| Dose (mg/kg) | 25 |

| Cmax (µg/L) | 96.99 ± 22.39 |

| Tmax (h) | 0.67 ± 0.26 |

| t½ (h) | 6.24 ± 6.37 |

| AUC0-t (µg·h/L) | 486.08 ± 103.79 |

| Vd/F (L/kg) | 723.96 ± 554.21 |

| CL/F (L/h/kg) | 115.52 ± 62.52 |

| Data sourced from Zhang Y, et al. (2020).[2] |

Table 2: General Pharmacokinetic Properties of this compound Across Species

| Parameter | Rat | Mouse | Monkey | Beagle Dog (as metabolite of Loratadine) |

| Tmax (h) | ~0.7-3[1][2] | ~2[1] | ~3[1] | ~0.8[5] |

| t½ (h) | 2-7[2][5] | 2-5[5] | 8-11.3[5] | ~10.5[5] |

| Bioavailability (%) | ~50 (male), ~95 (female)[3] | N/A | ~50[1] | N/A |

| Plasma Protein Binding (%) | ~90.5[5][6] | ~94.4[6] | ~85.8[5][6] | N/A |

| N/A: Not Available from the cited sources. |

Metabolism Pathway Visualization

The metabolic transformation of this compound is a critical aspect of its disposition. The following diagram illustrates the primary metabolic pathways observed in animal models.

Experimental Protocols

Detailed and robust experimental designs are essential for generating reliable pharmacokinetic and metabolism data. Below are representative protocols for key in vivo and analytical studies.

In Vivo Pharmacokinetic Study

This protocol describes a typical single-dose oral pharmacokinetic study in rats.

-

Animal Model: Male Sprague-Dawley rats (250-350 g) are used. Animals are cannulated (e.g., jugular vein) for serial blood sampling and fasted overnight prior to dosing, with water available ad libitum.

-

Dose Administration: this compound is formulated in a suitable vehicle (e.g., Polyethylene Glycol 400 and saline). A single dose (e.g., 25 mg/kg) is administered orally via gavage.[7]

-

Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein cannula into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).[8]

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.

Tissue Distribution Study

This protocol outlines a method to determine the distribution of this compound in various tissues following oral administration in rats.

-

Animal Model and Dosing: Male Sprague-Dawley rats are divided into several groups, with each group representing a specific time point for sacrifice. A single oral dose of this compound (e.g., 25 mg/kg) is administered.[7]

-

Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 12 h), rats are anesthetized and sacrificed.[9] Key tissues and organs (e.g., liver, spleen, lung, kidney, heart, brain, adrenal glands, pituitary gland) are rapidly excised.[7][10]

-

Sample Processing: Tissues are rinsed with ice-cold saline to remove excess blood, blotted dry, and weighed.[8] Each tissue sample is then homogenized in a fixed volume of saline (e.g., 1:3 w/v) to create a uniform tissue homogenate.[8]

-

Sample Storage: Tissue homogenates are stored at -80°C until bioanalysis.

-

Data Analysis: The concentration of this compound in each tissue is quantified, and tissue-to-plasma concentration ratios are calculated to assess the extent of distribution.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation (Plasma):

-

A small aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.[7]

-

An internal standard (e.g., this compound-d4) is added.

-

Protein precipitation is performed by adding a volume of ice-cold acetonitrile, followed by vortexing and centrifugation.[6]

-

Alternatively, liquid-liquid extraction can be used. An alkaline buffer (e.g., borax-sodium carbonate) is added, followed by an organic solvent mixture (e.g., ethyl acetate/dichloromethane/n-hexane). The mixture is vortexed and centrifuged, and the organic layer is separated.[11]

-

The supernatant or organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.[11]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2 mm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate) is employed.

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity.

-

MRM Transitions: The instrument is set to monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 311.1 → 259.2) and its internal standard.

-

Workflow and Pathway Visualizations

The following diagrams provide a high-level overview of a typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic and metabolic profiles of this compound have been well-characterized in a range of animal models. The compound demonstrates good oral absorption and extensive tissue distribution. Metabolism is the primary route of elimination, with significant species differences in the primary metabolites formed—a crucial consideration for extrapolating preclinical safety data to humans. The data summarized in this guide, from comparative pharmacokinetic parameters to detailed experimental protocols, provide a valuable resource for researchers involved in the nonclinical development of antihistamines and other small molecule therapeutics. A thorough understanding of these interspecies differences is essential for the design of informative toxicology studies and the successful translation of promising drug candidates to the clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. pharmascience.com [pharmascience.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics and Tissue Distribution of Loratadine, this compound and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

Desloratadine's Modulation of Cytokine Release in In Vitro Cell Cultures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a second-generation histamine H1 receptor antagonist, is widely recognized for its anti-allergic properties. Beyond its primary mechanism of action, a growing body of in vitro evidence demonstrates its potent anti-inflammatory effects, notably the inhibition of pro-inflammatory cytokine release from various immune and non-immune cell types. This technical guide provides a comprehensive analysis of this compound's impact on cytokine modulation in cell cultures, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information herein is intended to support further research and drug development efforts in the fields of allergy, immunology, and inflammatory diseases.

Introduction

The allergic inflammatory cascade is a complex process involving the release of a myriad of mediators, including cytokines, from various cell types. These cytokines play a pivotal role in the initiation and perpetuation of inflammatory responses. This compound has been shown to inhibit the release and generation of multiple inflammatory mediators, including several key cytokines such as interleukin-4 (IL-4), IL-6, IL-8, IL-13, and tumor necrosis factor-alpha (TNF-α) from human mast cells and basophils.[1][2] This document synthesizes the available in vitro data to provide a detailed understanding of these effects.

Quantitative Analysis of this compound's Effect on Cytokine Release

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of this compound on cytokine release in different cell culture models.

Table 1: this compound's Inhibitory Effects on Cytokine Release from Human Basophils

| Cytokine | Stimulant | This compound Concentration | % Inhibition | Reference |

| IL-4 | anti-IgE | Not specified | Potent inhibition | [3] |

| IL-13 | anti-IgE | Not specified | Potent inhibition | [3] |

| IL-4 mRNA | anti-IgE | Not specified | Up to 80% | [3] |

| IL-13 | IL-3 and PMA | Not specified | Lesser effect | [3] |

Table 2: this compound's Inhibitory Effects on Cytokine Release from Human Mast Cells

| Cytokine | Stimulant | This compound Concentration | % Inhibition | Reference |

| IL-4 | Not specified | Not specified | Significant | [2] |

| IL-6 | Not specified | Not specified | Significant | [2] |

| IL-8 | Not specified | Not specified | Significant | [2] |

| IL-13 | Not specified | Not specified | Significant | [2] |

| GM-CSF | PMA + A23187 | Not specified | Significant (P < 0.05) | [4] |

| IL-13 | PMA + A23187 | Not specified | Significant (P < 0.05) | [4] |

| TNF-α | PMA + A23187 | Not specified | Significant (P < 0.05) | [4] |

Table 3: this compound's Modulatory Effects on Cytokine Release from Macrophages

| Cell Line | Cytokine | Stimulant | This compound Concentration | Effect | Reference |

| J774.2 | TNF-α | LPS (1 µg/mL) | 1-10 µg/mL | Dose-dependent suppression | [5] |

| J774.2 | IL-12p40 | LPS (1 µg/mL) | 10 µg/mL | Reduction | [5] |

| J774.2 | IL-6 | LPS (1 µg/mL) | 1-10 µg/mL | Modest, non-significant decrease | [5] |

| J774.2 | GM-CSF | LPS (1 µg/mL) | 1-10 µg/mL | Increased | [5] |

Table 4: this compound's Inhibitory Effects on Cytokine Release from Epithelial Cells

| Cell Type | Cytokine | Stimulant | This compound Concentration | % Inhibition (vs. control) | Reference |

| Nasal Mucosa/Polyp | IL-6 | 10% FBS | 10⁻⁵ M | Significant | [6] |

| Nasal Mucosa/Polyp | IL-8 | 10% FBS | 10⁻⁵ M | Significant | [6] |

| Nasal Mucosa/Polyp | IL-6 (with 10⁻⁹ M mometasone) | 10% FBS | 10⁻⁵ M | 52% (additive effect) | [6] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of this compound on cytokine release.

General Experimental Workflow for In Vitro Cytokine Release Assays

The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine release in cell cultures.

Protocol for Human Basophil Cytokine Release Assay[3]

-

Cell Source: Basophil-enriched suspensions were obtained from human blood.

-

Pre-treatment: Cells were treated with varying concentrations of this compound for 15 minutes.

-

Stimulation: Following pre-treatment, cells were stimulated with either anti-IgE antibody, calcium ionophore A23187, interleukin-3 (IL-3), or phorbol myristate acetate (PMA).

-

Incubation: For histamine, LTC4, and IL-4 measurements, supernatants were collected after a 4-hour incubation. For IL-13, supernatants were harvested after 20 hours.

-

Cytokine Measurement: IL-4 and IL-13 levels were quantified using ELISA.

-

mRNA Analysis: IL-4 mRNA expression was examined using dilutional RT-PCR.

Protocol for Human Mast Cell Cytokine Release Assay[4]

-

Cell Line: Human leukemic mast cells (HMC-1).

-

Pre-treatment: Cells were pre-incubated with this compound for 1 hour.

-

Stimulation: Cells were co-incubated with phorbol myristate acetate (PMA) (25 ng/mL) and the calcium ionophore A23187 (2.5 x 10⁻⁷ M) for 24 hours.

-

Cytokine Measurement: The concentrations of GM-CSF, IL-13, and TNF-α in the cell culture supernatants were determined by ELISA.

Protocol for Macrophage Cytokine Release Assay[5]

-

Cell Line: J774.2 murine macrophage cells.

-

Treatment: Cells were treated with this compound (1-10 µg/mL) with or without lipopolysaccharide (LPS) (1 µg/mL).

-

Cytokine Measurement: The secretion of IL-6, TNF-α, IL-12p40, and GM-CSF was measured by ELISA.

-

Viability Assay: Cell viability was assessed using the Trypan Blue exclusion method.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate cytokine gene expression and release. The primary target identified in multiple studies is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit both constitutive and histamine-stimulated NF-κB activity.[7][8] This is significant as NF-κB is a crucial transcription factor for many pro-inflammatory cytokines. The mechanism is believed to be through inverse agonism at the histamine H1 receptor, stabilizing the receptor in an inactive state and thereby preventing downstream signaling to NF-κB.[7][9]

Conclusion

The in vitro evidence strongly supports the role of this compound as a modulator of cytokine release, extending its pharmacological profile beyond simple H1 receptor antagonism. Its ability to inhibit the production of key pro-inflammatory cytokines in various cell types, primarily through the inhibition of the NF-κB signaling pathway, underscores its potential as an anti-inflammatory agent. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers exploring the broader therapeutic applications of this compound and similar compounds in the management of allergic and other inflammatory conditions. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cytokine generation and mediator release by human basophils treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Immune System Effects of this compound on Lipopolysaccharide-Stimulated Mammalian Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mometasone and this compound additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

Preclinical Pharmacology and Toxicology of Desloratadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, the primary active metabolite of loratadine, is a second-generation antihistamine with a well-established efficacy and safety profile. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details the drug's mechanism of action, pharmacokinetic profile across various preclinical species, and a thorough assessment of its toxicological properties. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Preclinical Pharmacology

Mechanism of Action

This compound is a potent and selective peripheral histamine H1-receptor inverse agonist.[1][2] Unlike first-generation antihistamines, it has a low propensity to cross the blood-brain barrier, which accounts for its non-sedating properties.[3][4] The primary mechanism of action involves the competitive binding to H1-receptors on effector cells, preventing the action of histamine and thereby alleviating the symptoms of allergic reactions.[1]

In addition to its H1-receptor antagonism, preclinical studies have demonstrated that this compound possesses anti-inflammatory properties, including the inhibition of the release of pro-inflammatory mediators from human mast cells and basophils.[5][6]

Signaling Pathway of Histamine H1 Receptor and its Blockade by this compound

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several species, including mice, rats, and monkeys. As the major active metabolite of loratadine, its pharmacokinetic properties have often been compared to its parent compound.

This compound is generally well-absorbed following oral administration in preclinical species. In rats, the oral bioavailability ranges from 45% to 94%, while in monkeys, it is between 47% and 57%.

This compound is widely distributed in the tissues of rats, with the highest concentrations found in the pituitary, adrenal gland, lung, liver, spleen, thyroid, and mesenteric lymph nodes. Plasma protein binding is variable across species, with binding percentages of 94.4% in mice, 90.5% in rats, 85.8% in monkeys, and 85.0% in humans.

This compound is extensively metabolized in mice, rats, and monkeys. The primary metabolic pathways include hydroxylation (mainly at the 5- and 6-positions, and to a lesser extent at the 3-position) and glucuronidation. It is noteworthy that 3-hydroxylation is a more significant pathway in humans than in the preclinical species studied.

The metabolites of this compound are excreted as unchanged compounds, glucuronides, or further oxidized and conjugated products.

Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Tmax (h) | Elimination Half-life (h) |

| Mouse | - | Oral | ~2 | 2-5 |

| Rat | - | Oral | 1.5-12 | 2-5 |

| Monkey | - | Oral | ~3 | 8-11.3 |

Data compiled from FDA pharmacology reviews.[1] Note: Cmax and AUC values are dose-dependent and show variability; therefore, they are presented in the context of specific toxicity studies in the subsequent sections.

Preclinical Toxicology

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of this compound.

Acute Toxicity

Acute toxicity studies have been performed in mice, rats, and monkeys.

Table 2: Acute Toxicity of this compound (LD50)

| Species | Route | LD50 (mg/kg) |

| Mouse | Oral | 353 |

| Rat | Oral | >549 |

| Monkey | Oral | >250 |

Data from Safety Data Sheets.

Repeat-Dose Toxicity

Repeat-dose toxicity studies of up to 3 months in duration have been conducted in mice, rats, and monkeys. The primary toxicological finding across species was systemic phospholipidosis in various organs.

Table 3: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Toxicity Studies

| Species | Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |

| Mouse | 2 months | - | Phospholipidosis at 96 mg/kg/day; Mortality at 192 mg/kg/day |

| Rat (Female) | 3 months | 3 | Systemic phospholipidosis, kidney necrosis, mortality at ≥30 mg/kg/day |

| Rat (Male) | 3 months | 30 | Systemic phospholipidosis, kidney necrosis, epididymal debris, mortality at 120 mg/kg/day |

| Monkey | 3 months | 12 | Systemic phospholipidosis; No mortality up to 18 mg/kg |

Data compiled from FDA pharmacology reviews.

Genotoxicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.

Table 4: Summary of Genotoxicity Studies for this compound

| Assay | Test System | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative |

| Chromosomal Aberration Assay | Human Lymphocytes | Negative |

| In vivo Mouse Micronucleus Test | Mouse Bone Marrow | Negative |

Data from FDA and EMA reviews.[1]

Carcinogenicity

The carcinogenic potential of this compound has been assessed in long-term bioassays in mice and rats.

-

Mice: In a 2-year dietary study, this compound was administered to male mice at doses up to 16 mg/kg/day and female mice at doses up to 32 mg/kg/day. No significant increases in the incidence of any tumors were observed.

-

Rats: The carcinogenicity in rats was considered equivocal in one study where loratadine was administered, leading to exposure to this compound. However, a subsequent 2-year dietary carcinogenicity study with this compound in rats did not show a significant increase in tumor incidence.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits.

-

Fertility: In a male fertility study in rats, a dose of 12 mg/kg/day was associated with decreased fertility. The No-Observed-Effect-Level (NOEL) for male fertility was 3 mg/kg/day.[1]

-

Teratogenicity: this compound was not found to be teratogenic in rats or rabbits at doses up to 48 mg/kg/day and 60 mg/kg/day, respectively.[1]

-

Developmental Toxicity: In rats, decreased fetal weight was observed at 24 and 48 mg/kg/day, with a NOEL of 6 mg/kg/day. In rabbits, no effects on fetal weight were observed up to 60 mg/kg/day, with a NOEL of 30 mg/kg/day.[1]

Table 5: Reproductive and Developmental Toxicity NOAELs

| Species | Study Type | NOAEL (mg/kg/day) |

| Rat | Male Fertility | 3 |

| Rat | Teratogenicity | 48 |

| Rat | Developmental Toxicity (Fetal Weight) | 6 |

| Rabbit | Teratogenicity | 60 |

| Rabbit | Developmental Toxicity (Fetal Weight) | 30 |

Data from European Medicines Agency (EMA) assessment report.[1]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the histamine H1 receptor.

Experimental Workflow for H1 Receptor Binding Assay

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain).

-